

# **Application Notes and Protocols: Synthesis of Copper-66 Labeled Monoclonal Antibodies**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

The radionuclide **Copper-66** ( $^{66}$ Cu) presents a promising avenue for radioimmunotherapy (RIT) due to its unique decay characteristics, which include the emission of high-energy beta particles ( $\beta^-$ ). With a short half-life of 5.12 minutes,  $^{66}$ Cu delivers a potent, localized radiation dose to target tissues while minimizing systemic exposure. This characteristic makes it particularly suitable for targeting rapidly internalizing antigens on cancer cells. The synthesis of  $^{66}$ Cu-labeled monoclonal antibodies (mAbs) involves a multi-step process, including the production of the radionuclide, conjugation of a bifunctional chelator to the mAb, and subsequent radiolabeling. This document provides detailed application notes and protocols for the successful synthesis and characterization of  $^{66}$ Cu-labeled monoclonal antibodies.

## **Properties of Copper-66**

A thorough understanding of the physical properties of <sup>66</sup>Cu is essential for its application in RIT.



Property	Value
Half-life (T½)	5.120 (14) minutes[1][2][3]
Decay Mode	β- (100%)[1]
Max Beta Energy (Eβ <sup>-</sup> max)	2.64 MeV[1][4]
Gamma Emissions (γ)	1039.2 keV (7.4%), 833.0 keV (0.16%)[2]
Production Method	Typically produced in a cyclotron via the <sup>66</sup> Zn(p,n) <sup>66</sup> Cu or <sup>65</sup> Cu(n,y) reactions.[2][5]

## **Bifunctional Chelators for Copper Isotopes**

The stable attachment of copper radionuclides to monoclonal antibodies is facilitated by bifunctional chelators. These molecules possess a reactive functional group for covalent attachment to the antibody and a separate domain that securely coordinates the copper ion. The choice of chelator is critical and influences radiolabeling efficiency, in vivo stability, and biodistribution of the radioimmunoconjugate. Given the short half-life of <sup>66</sup>Cu, chelators that allow for rapid and efficient radiolabeling under mild conditions are paramount.



Chelator	Functional Group for Conjugation	Key Features for Copper Labeling
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)	Isothiocyanate (SCN), NHS ester	Forms stable complexes with copper. Radiolabeling can be achieved at room temperature, although heating can increase efficiency.[4][6]
NOTA (1,4,7- triazacyclononane-1,4,7- triacetic acid)	Isothiocyanate (SCN), NHS ester	Allows for very rapid and efficient radiolabeling with copper isotopes at room temperature, making it highly suitable for short-lived radionuclides like <sup>66</sup> Cu.[2][7][8]
TETA (1,4,8,11- tetraazacyclotetradecane- 1,4,8,11-tetraacetic acid)	Isothiocyanate (SCN), Bromoacetamide	Forms stable copper complexes, but in some cases, in vivo transchelation has been observed.[9][10]
Sarcophagine (Sar) derivatives (e.g., SarAr)	NHS ester	Forms exceptionally stable cage-like complexes with copper, demonstrating high in vivo stability. Allows for rapid radiolabeling.[11][12]

## **Experimental Protocols**

This section details the key experimental procedures for the synthesis of a <sup>66</sup>Cu-labeled monoclonal antibody, using Trastuzumab (an anti-HER2 mAb) and the chelator NOTA as a representative example. The principles can be adapted for other antibodies and chelators.

## Protocol 1: Conjugation of p-SCN-Bn-NOTA to Trastuzumab

Objective: To covalently attach the bifunctional chelator p-SCN-Bn-NOTA to lysine residues on Trastuzumab.



#### Materials:

- Trastuzumab (Herceptin®)
- p-SCN-Bn-NOTA (commercially available)
- Sodium bicarbonate buffer (0.1 M, pH 9.0)
- Phosphate-buffered saline (PBS), metal-free
- PD-10 desalting columns (or equivalent size-exclusion chromatography system)
- Amicon Ultra centrifugal filter units (50 kDa MWCO)
- UV-Vis spectrophotometer

#### Procedure:

- Antibody Preparation:
  - Buffer exchange Trastuzumab into 0.1 M sodium bicarbonate buffer (pH 9.0) using a PD-10 column or centrifugal filter unit.
  - Adjust the final concentration to 5-10 mg/mL.
  - Determine the precise protein concentration using a UV-Vis spectrophotometer at 280 nm (extinction coefficient for Trastuzumab is typically ~1.45 mL mg<sup>-1</sup> cm<sup>-1</sup>).
- Chelator Preparation:
  - Dissolve p-SCN-Bn-NOTA in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
  - Add a 10 to 20-fold molar excess of the dissolved p-SCN-Bn-NOTA to the Trastuzumab solution.
  - Gently mix and incubate for 1-2 hours at 37°C with continuous gentle agitation.



- Purification of the Immunoconjugate:
  - Remove unreacted chelator by size-exclusion chromatography using a PD-10 column preequilibrated with metal-free PBS.
  - Collect the protein-containing fractions, identified by UV absorbance at 280 nm.
  - Pool the fractions containing the NOTA-Trastuzumab conjugate.
- Concentration and Storage:
  - Concentrate the purified NOTA-Trastuzumab using a centrifugal filter unit (50 kDa MWCO).
  - Determine the final concentration and store at 2-8°C. For long-term storage, aliquots can be frozen at -20°C or -80°C.
- Characterization (Optional but Recommended):
  - Determine the average number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a competitive binding assay with a known concentration of non-radioactive copper.

## Protocol 2: Rapid Radiolabeling of NOTA-Trastuzumab with <sup>66</sup>Cu

Objective: To efficiently label the NOTA-Trastuzumab conjugate with <sup>66</sup>Cu. Due to the short half-life of <sup>66</sup>Cu, this procedure must be performed rapidly.

#### Materials:

- 66CuCl<sub>2</sub> in dilute HCl (produced from a cyclotron)
- NOTA-Trastuzumab conjugate (from Protocol 1)
- Ammonium acetate buffer (0.1 M, pH 5.5-6.5), metal-free
- PD-10 desalting columns



- Instant thin-layer chromatography (iTLC) strips (silica gel impregnated)
- Mobile phase for iTLC: 50 mM EDTA in 0.1 M ammonium acetate, pH 5.5
- Radio-TLC scanner or gamma counter

#### Procedure:

- Preparation of <sup>66</sup>Cu:
  - Neutralize the acidic <sup>66</sup>CuCl<sub>2</sub> solution to a pH of 5.5-6.5 using ammonium acetate buffer.
     This step should be performed in a shielded hot cell.
- Radiolabeling Reaction:
  - $\circ$  To the pH-adjusted  $^{66}$ CuCl<sub>2</sub> solution, add the NOTA-Trastuzumab conjugate (typically 50-100  $\mu$ g). The final reaction volume should be kept small (e.g., 100-200  $\mu$ L).
  - Incubate at room temperature for 5-10 minutes. Gentle mixing is recommended.
- Purification of <sup>66</sup>Cu-NOTA-Trastuzumab:
  - Purify the radiolabeled antibody from unchelated <sup>66</sup>Cu using a PD-10 desalting column pre-equilibrated with sterile, metal-free PBS.
  - Collect the eluate in fractions and identify the fraction containing the radiolabeled antibody using a gamma counter.
- Sterilization:
  - Pass the final product through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

## Protocol 3: Quality Control of 66Cu-NOTA-Trastuzumab

Objective: To assess the radiochemical purity and specific activity of the final product.

#### Materials:

<sup>66</sup>Cu-NOTA-Trastuzumab (from Protocol 2)



- · iTLC system as described in Protocol 2
- Dose calibrator
- High-performance liquid chromatography (HPLC) system with a size-exclusion column and a radioactivity detector (optional but recommended for higher resolution).

#### Procedures:

#### A. Radiochemical Purity by iTLC:

- Spot a small aliquot (1-2 μL) of the final product onto an iTLC strip.
- Develop the chromatogram using 50 mM EDTA solution as the mobile phase. In this system, the <sup>66</sup>Cu-NOTA-Trastuzumab remains at the origin (Rf = 0), while free <sup>66</sup>Cu-EDTA complex migrates with the solvent front (Rf = 1).
- Scan the strip using a radio-TLC scanner or cut the strip in half and measure the radioactivity
  of each section in a gamma counter.
- · Calculate the radiochemical purity:
  - RCP (%) = (Counts at origin) / (Total counts) x 100
  - The acceptance criterion is typically >95%.

#### B. Specific Activity:

- Measure the total radioactivity of the final product using a calibrated dose calibrator.
- Determine the protein concentration of the final product (e.g., using a BCA protein assay or by UV-Vis if the initial concentration is known and dilution is accounted for).
- Calculate the specific activity:
  - Specific Activity (MBq/μg) = (Total Radioactivity in MBq) / (Total mass of antibody in μg)

## **Quantitative Data Summary**



The following tables provide representative data for the radiolabeling of Trastuzumab with copper isotopes using different chelators. While specific data for <sup>66</sup>Cu is limited in the literature, the data for <sup>64</sup>Cu provides a strong indication of expected performance.

Table 1: Radiolabeling Efficiency and Specific Activity of <sup>64</sup>Cu-Trastuzumab

Chelator	Radiolabeling Conditions	Radiochemical Yield (%)	Specific Activity (MBq/ µg)	Reference
NOTA	37°C, 1 h	70.6 ± 2.5	0.22 ± 1.1	[7]
DOTA	Room temp, 30 min	>97.5	~0.23 (225 GBq/ µmol)	[5]
NODAGA	Room temp, 15 min	~80	-	[5]
Sar	Room temp, 20 min	>99	0.5 (500 MBq/mg)	[11]

Table 2: In Vitro and In Vivo Stability of Copper-Labeled Antibodies

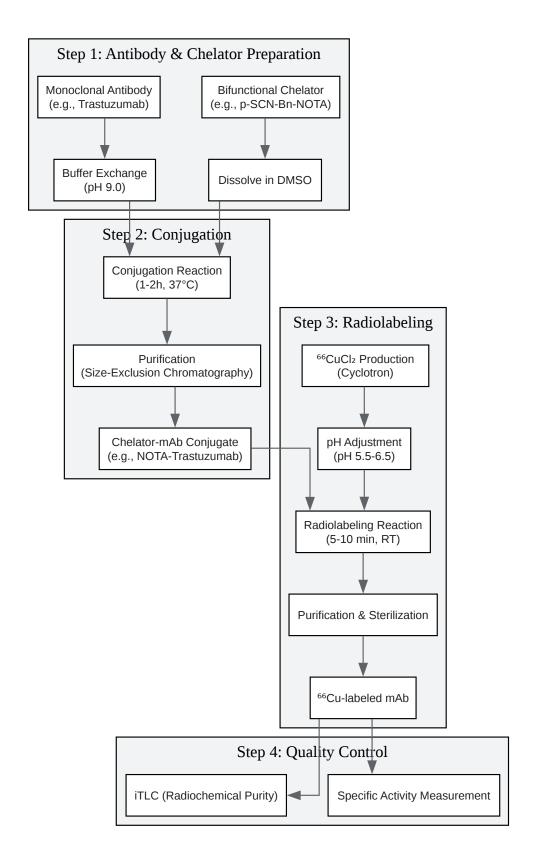
Radioimmuno conjugate	Stability Assay	Time Point	Stability (% Intact)	Reference
[ <sup>64</sup> Cu]Cu-NOTA- Trastuzumab	Human Serum	48 h	>98	[2]
[ <sup>64</sup> Cu]CuSar- Trastuzumab	Human Serum	48 h	No evidence of loss	[11]
[ <sup>64</sup> Cu]Cu-DOTA- Trastuzumab	Mouse Serum	196 h	>95	[13]
[ <sup>64</sup> Cu]Cu- NODAGA- Nanobody	Mouse Serum	12 h	>95	[13]



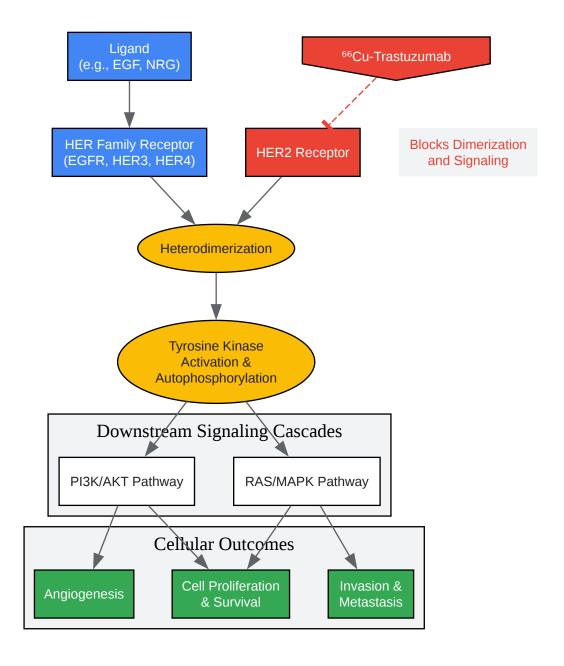
## Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a <sup>66</sup>Cu-labeled monoclonal antibody.

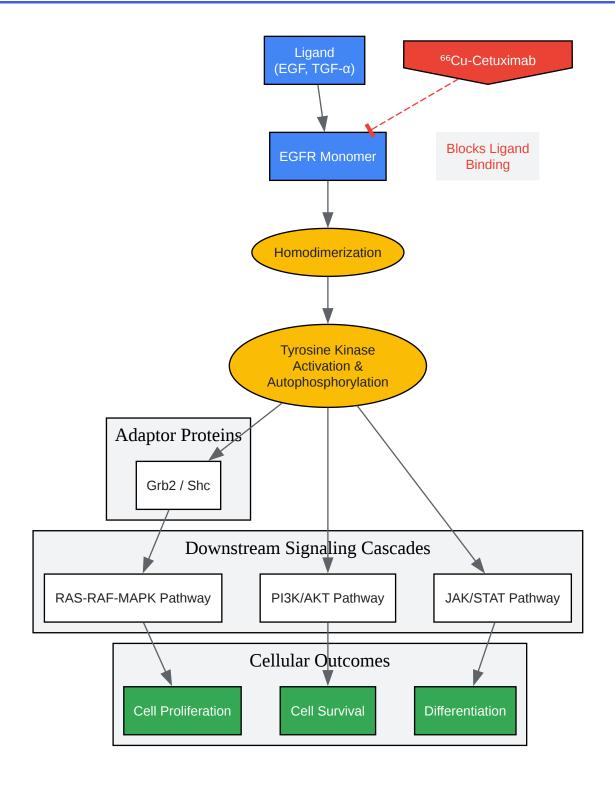












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